

An In-depth Technical Guide to the Solubility of 2,5-Dimethylbenzoxazole

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Compound of Interest

Compound Name: 2,5-Dimethylbenzoxazole

Cat. No.: B1361385

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **2,5-Dimethylbenzoxazole**. Given the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines the theoretical physicochemical properties that govern its solubility, presents a standardized experimental protocol for its empirical determination, and offers a representative solubility profile in various solvents. This guide is intended to equip researchers with the foundational knowledge and methodologies to effectively work with this compound.

Physicochemical Properties and Theoretical Solubility Profile

2,5-Dimethylbenzoxazole is a heterocyclic aromatic compound with a molecular formula of C_9H_9NO .^{[1][2]} Its structure, featuring a fused benzene and oxazole ring with two methyl substituents, suggests a molecule with low polarity. Based on the principle of "like dissolves like," **2,5-Dimethylbenzoxazole** is expected to be poorly soluble in polar solvents like water and more soluble in non-polar or moderately polar organic solvents. One source explicitly states that **2,5-Dimethylbenzoxazole** is "Insoluble" in water.^[3] For compounds with similar benzoxazole cores, solubility is generally higher in organic solvents.^[4]

Quantitative Solubility Data

While specific experimental values for the solubility of **2,5-Dimethylbenzoxazole** are not readily available in the cited literature, the following table presents a representative solubility profile based on its structural characteristics and the behavior of analogous compounds. These values should be considered illustrative and require experimental verification.

Solvent	Solvent Type	Expected Solubility (g/100 mL at 25°C)
Water	Polar Protic	< 0.1
Methanol	Polar Protic	1 - 5
Ethanol	Polar Protic	2 - 7
Acetone	Polar Aprotic	> 10
Dichloromethane	Chlorinated	> 15
Toluene	Aromatic	5 - 10
Hexane	Non-polar	< 1
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	> 20

Note: This data is hypothetical and intended to provide a general guideline. Actual solubility values must be determined experimentally.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium solubility of **2,5-Dimethylbenzoxazole** can be reliably determined using the shake-flask method. This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.

Materials:

- **2,5-Dimethylbenzoxazole** (solid)
- Selected solvents (analytical grade)

- Screw-cap vials or flasks
- Orbital shaker or magnetic stirrer
- Constant temperature bath or incubator
- Analytical balance
- Filtration apparatus (e.g., syringe filters with a pore size of 0.45 μm)
- High-Performance Liquid Chromatography (HPLC) with UV detector or other suitable quantitative analytical instrumentation

Procedure:

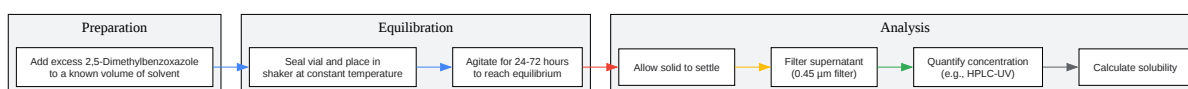
- **Preparation:** To a series of vials, add a known volume of the selected solvent. Add an excess amount of solid **2,5-Dimethylbenzoxazole** to each vial to ensure that a saturated solution is formed. The presence of undissolved solid is crucial.
- **Equilibration:** Seal the vials to prevent solvent evaporation. Place the vials in an orbital shaker or on a magnetic stirrer within a constant temperature bath set to the desired temperature (e.g., 25°C).
- **Agitation:** Agitate the mixtures at a constant rate for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The required equilibration time should be determined by measuring the concentration at different time points until it remains constant.
- **Phase Separation:** Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.
- **Sampling and Filtration:** Carefully withdraw a sample from the supernatant of each vial using a syringe. Immediately filter the sample through a 0.45 μm filter to remove all undissolved particles. This step is critical to prevent overestimation of the solubility.
- **Quantification:** Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method. Quantify the concentration of **2,5-Dimethylbenzoxazole** in the diluted sample using a validated HPLC-UV method or another

appropriate technique. A calibration curve prepared with standards of known concentrations is required for accurate quantification.

- Calculation: Calculate the solubility of **2,5-Dimethylbenzoxazole** in each solvent based on the measured concentration and the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates the key steps of the shake-flask method for determining the solubility of **2,5-Dimethylbenzoxazole**.



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Caption: Workflow for the shake-flask solubility determination method.

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